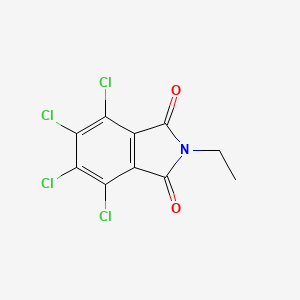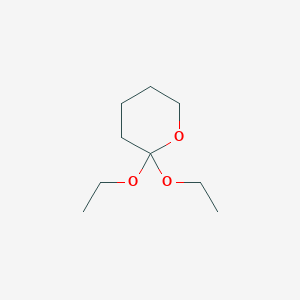![molecular formula C18H21N3 B14651273 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine CAS No. 40904-88-9](/img/structure/B14651273.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. The compound features an azo group (–N=N–) linking a 4-methylphenyl group to a phenyl group, which is further connected to a piperidine ring. This structure imparts unique chemical and pharmacological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine typically involves the diazotization of 4-methyl aniline followed by azo coupling with 4-aminophenylpiperidine. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 4-aminophenylpiperidine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets. The azo group can undergo metabolic reduction to form active amines, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pethidine: An opioid analgesic with a phenylpiperidine structure.
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine moiety.
Uniqueness
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is unique due to its azo linkage, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidines. This structural feature allows for diverse applications in various fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
40904-88-9 |
|---|---|
Molekularformel |
C18H21N3 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(4-methylphenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H21N3/c1-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3 |
InChI-Schlüssel |
ZFMSRRSSLWIUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


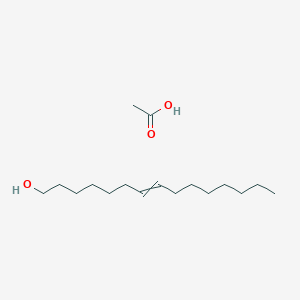
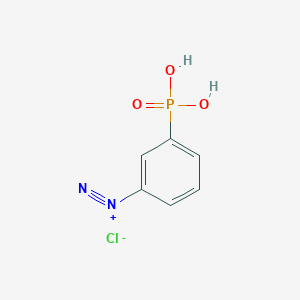


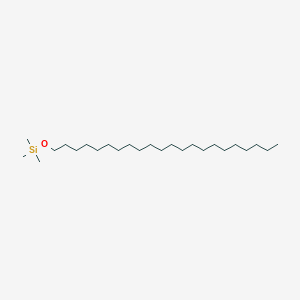
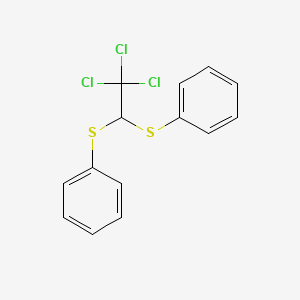
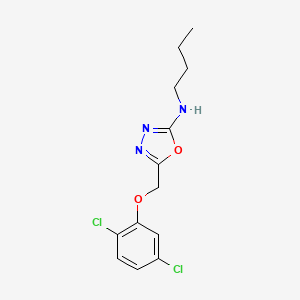

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
